Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate
CAS No.:
Cat. No.: VC16354788
Molecular Formula: C14H16N4O6S
Molecular Weight: 368.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O6S |
|---|---|
| Molecular Weight | 368.37 g/mol |
| IUPAC Name | ethyl 2-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate |
| Standard InChI | InChI=1S/C14H16N4O6S/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3 |
| Standard InChI Key | LLJVXLDGQYPMAF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Introduction
[Introduction to Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate](pplx://action/followup)
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a complex organic compound featuring a benzoxadiazole moiety linked to a piperazine ring via a sulfonyl group. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceutical development, particularly in targeting various biological pathways .
Key Chemical Features:
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Benzoxadiazole Moiety: Known for its biological activity and potential therapeutic applications.
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Piperazine Ring: Enhances central nervous system penetration and contributes to diverse biological activities.
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Sulfonyl Group: Facilitates interactions with biological targets such as enzymes and receptors.
Synthesis and Characterization
The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves multiple steps, including the reaction of piperazine derivatives with benzoxadiazole sulfonyl chlorides. The process often requires specific reagents like triethylamine and coupling agents such as EDCI to facilitate amide bond formation.
Synthesis Steps:
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Preparation of Intermediates: Involves the synthesis of benzoxadiazole sulfonyl chlorides and piperazine derivatives.
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Coupling Reaction: Combines the prepared intermediates under controlled conditions.
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Purification: Techniques like HPLC and NMR are used to ensure purity and structural confirmation.
Biological Activity and Potential Applications
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate exhibits potential biological activity due to its structural components. The benzoxadiazole and piperazine moieties contribute to its interactions with biological targets, which may include enzymes and receptors involved in disease pathways.
Potential Applications:
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Pharmaceutical Development: Targeting various biological pathways for therapeutic purposes.
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Research Tool: Used in academic and industrial settings to study biological interactions.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate | C₁₄H₁₆N₄O₆S | Contains benzoxadiazole and piperazine moieties, with an ethoxycarbonyl group. |
| 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | C₁₈H₁₇ClN₄O₅S | Includes a chlorophenoxy group in addition to benzoxadiazole and piperazine. |
| Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate | Not specified | Features a benzothiadiazole instead of benzoxadiazole. |
Research Findings and Future Directions
Research on Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is ongoing, with a focus on its potential therapeutic applications. Further studies are needed to elucidate its mechanism of action and to explore its efficacy in various disease models.
Future Research Directions:
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Mechanism of Action: Investigating specific biological targets and pathways.
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Pharmacokinetics: Studying absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
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Clinical Trials: Evaluating safety and efficacy in human subjects.
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